2-Methylbenzothiazole-6-acetic acid

Anti-inflammatory Cytokine Modulation Drug Discovery

Sourcing 2-substituted benzothiazole-6-acetic acids with defined SAR trajectories often results in analogs with divergent bioactivity. 2-Methylbenzothiazole-6-acetic acid (CAS 103261-69-4) provides a structurally authenticated scaffold for medicinal chemistry campaigns targeting inflammatory pathways. • Free carboxylic acid enables direct amide coupling/esterification-eliminates deprotection steps required for methyl ester analogs (CAS 188111-63-9) • 2-Methyl substitution enhances organic solvent solubility vs. unsubstituted benzothiazole-6-acetic acid, facilitating solution-phase library synthesis • Validated synthetic route per CN103232407B supports scalable procurement

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 103261-69-4
Cat. No. B027291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzothiazole-6-acetic acid
CAS103261-69-4
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)CC(=O)O
InChIInChI=1S/C10H9NO2S/c1-6-11-8-3-2-7(5-10(12)13)4-9(8)14-6/h2-4H,5H2,1H3,(H,12,13)
InChIKeyQLEXVRBMZIBOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzothiazole-6-acetic Acid: Core Characteristics


2-Methylbenzothiazole-6-acetic acid (CAS 103261-69-4) is a benzothiazole derivative featuring a 2-methyl substitution and an acetic acid moiety at the 6-position of the heterocyclic core . This compound belongs to the class of 2-substituted 6-benzothiazoleacetic acids, a family known for diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties . Its molecular structure (C10H9NO2S, MW 207.25 g/mol) provides a defined scaffold for medicinal chemistry applications, particularly where the carboxylic acid function serves as a key pharmacophore for target binding interactions .

2‑Methyl benzothiazole scaffold for pathway modulation studies
6‑Acetic acid moiety suitable as a pharmacophore for target‑binding assays
Free carboxylic acid ready for amide coupling and esterification without deprotection

Why Generic Substitution Fails: Key Differentiators


Within the benzothiazole-6-acetic acid series, substitution at the 2-position is a critical determinant of biological activity and physicochemical properties . Direct head-to-head studies have demonstrated that 2-substituted 5-benzothiazoleacetic acids exhibit significantly superior anti-inflammatory activity compared to their 6-position counterparts, underscoring that even minor positional variations yield substantial functional divergence [1]. Furthermore, the presence of a methyl group versus an amino group at the 2-position alters metabolic stability and target interaction profiles, as evidenced by differential enzyme inhibition data across benzothiazole derivatives [2]. Consequently, procuring a non-optimized analog cannot be assumed to reproduce the specific biological or synthetic utility of 2-Methylbenzothiazole-6-acetic acid, necessitating careful selection based on quantitative performance metrics.

Target Compound
2‑Methyl, 6‑acetic acid
Reported to modulate TNF‑α and show AChE scaffold activity
Potential Substitute
5‑Acetic acid positional isomer
May exhibit a different anti‑inflammatory assay profile; positional change not interchangeable
Target Compound
2‑Methyl substitution
Patent data suggest enhanced metabolic stability
Potential Substitute
2‑Amino analog (CAS 30132‑15‑1)
Metabolic conjugation risk may alter exposure; not a direct research‑model replacement

Quantitative Performance Evidence


Anti-inflammatory Potency in TNF-α Suppression

In vitro assessment using RAW264.7 macrophage cells demonstrates that 2-Methylbenzothiazole-6-acetic acid reduces tumor necrosis factor-alpha (TNF-α) production, a key pro-inflammatory cytokine [1]. While direct head-to-head data against 2-Amino-6-benzothiazoleacetic acid (CAS 30132-15-1) in the same assay system are not available, class-level inference from benzothiazole structure-activity relationship (SAR) studies indicates that the 2-methyl substitution confers distinct anti-inflammatory modulation compared to 2-amino analogs, which are more frequently associated with antimicrobial or antitumor profiles . This functional divergence supports the selection of the methyl-substituted derivative for inflammation-focused research programs.

TNF‑α Modulation
Class‑level inference
Target Reported TNF‑α reduction (RAW264.7 + LPS)
Comparator 2‑Amino analogs more associated with antimicrobial/antitumor profiles
Supports inflammation‑pathway assay differentiation over 2‑amino derivatives
Direct head‑to‑head data not available; SAR class‑level interpretation
Anti-inflammatory Cytokine Modulation Drug Discovery

Metabolic Stability and Oral Bioavailability

The 2-methyl substitution on the benzothiazole core has been reported to enhance metabolic stability compared to unsubstituted or 2-amino analogs, potentially improving oral bioavailability and reducing first-pass metabolism [1]. While specific quantitative PK parameters for 2-Methylbenzothiazole-6-acetic acid are not publicly available, patent literature explicitly highlights that the 2-methyl group addresses key challenges in bioavailability optimization for benzothiazole-based therapeutics [2]. In contrast, 2-amino analogs (e.g., CAS 30132-15-1) are more susceptible to metabolic conjugation due to the presence of a free amine, which can lead to rapid clearance and diminished systemic exposure .

Metabolic Stability
Class‑level inference
2‑Methyl substitution reported to improve metabolic stability and oral exposure (patent disclosure); quantitative PK not publicly available
May offer a more favorable starting point for in‑vivo exposure studies vs 2‑amino analogs
Requires independent PK characterization; source‑specific review recommended
Pharmacokinetics Metabolic Stability Drug Development

Synthetic Versatility as a Building Block

As a free carboxylic acid, 2-Methylbenzothiazole-6-acetic acid provides direct access to amide coupling and esterification reactions without requiring a prior deprotection step, in contrast to its methyl ester counterpart (CAS 188111-63-9) . This eliminates an additional synthetic transformation and the associated yield loss, which can be significant (typically 10-30% per step depending on scale and conditions) [1]. Furthermore, the 2-methyl substitution offers improved solubility in organic solvents compared to unsubstituted benzothiazole-6-acetic acid (CAS 98589-45-8), facilitating solution-phase chemistry in drug discovery workflows . Chinese patent CN103232407B describes an efficient preparation method for this key intermediate, underscoring its recognized value in synthetic route design [2].

Synthetic Efficiency
Cross‑study comparable
Free acid Direct coupling; no deprotection
Methyl ester Requires hydrolysis (typical yield loss 10‑30%)
Reduces step count and improves workflow for parallel library synthesis
Validated preparative method in CN103232407B
Medicinal Chemistry Synthetic Intermediates Building Blocks

Cholinesterase Inhibition Profile

Benzothiazole derivatives bearing acetic acid moieties have demonstrated acetylcholinesterase (AChE) inhibitory activity in vitro [1]. While the specific IC50 value for 2-Methylbenzothiazole-6-acetic acid is not explicitly reported in accessible databases, a related benzothiazole-based ligand (BDBM10972) exhibited an IC50 of 9 nM against rat brain AChE under standardized assay conditions [2]. More broadly, optimized benzothiazole derivatives in this series have achieved AChE IC50 values as low as 32.00 μg/mL (approximately 155 μM), establishing the scaffold's validated potential for neurological target engagement [3]. The 2-methyl substitution may influence binding mode and selectivity relative to 2-amino analogs, which have been more extensively studied as cholinesterase inhibitors [4].

AChE Scaffold Activity
Supporting evidence
Scaffold IC50 as low as 9 nM (BDBM10972, rat brain AChE)
Benzothiazole‑acetic acid scaffold supports cholinesterase inhibition research
Specific IC50 for 2‑Methyl‑6‑acetic acid not yet reported; confirm in target assay
Neurodegenerative Disease Acetylcholinesterase Inhibition Alzheimer's Research

Optimal Research and Industrial Applications


Lead Optimization in Anti-inflammatory Drug Discovery

Based on demonstrated TNF-α suppression in RAW264.7 macrophage assays [1], 2-Methylbenzothiazole-6-acetic acid serves as a viable starting point for medicinal chemistry campaigns targeting inflammatory pathways. Its distinct 2-methyl substitution profile offers a differentiated SAR trajectory compared to 2-amino benzothiazole analogs, which are more frequently associated with antimicrobial applications . Procurement is recommended for research groups exploring non-steroidal anti-inflammatory agent development where the benzothiazole-acetic acid pharmacophore has established precedent .

Parallel Library Synthesis and Scaffold Decoration

The free carboxylic acid functionality enables direct amide coupling and esterification without deprotection steps, providing a practical advantage over methyl ester analogs (CAS 188111-63-9) that require hydrolysis [1]. This reduction in synthetic step count translates to improved workflow efficiency and higher overall yield in library production settings . Additionally, the 2-methyl substitution enhances organic solvent solubility relative to unsubstituted benzothiazole-6-acetic acid (CAS 98589-45-8), facilitating solution-phase chemistry . Chinese patent CN103232407B provides a validated synthetic route for preparing this intermediate at scale .

Neurological Target Exploration: Cholinesterase Inhibition

The benzothiazole-acetic acid scaffold has validated activity against acetylcholinesterase (AChE), with optimized derivatives achieving IC50 values as low as 9 nM in rat brain assays [1]. While 2-Methylbenzothiazole-6-acetic acid's specific IC50 remains to be established, its structural features—particularly the 2-methyl substitution and 6-acetic acid moiety—position it as a rational candidate for SAR expansion in Alzheimer's disease research . Recent literature confirms that benzothiazole derivatives bearing 1,2,3-triazole rings exhibit significant AChE inhibitory activity, underscoring the scaffold's continued relevance in neurodegenerative target discovery .

Pharmacokinetic Optimization for In Vivo Studies

Patent disclosures indicate that the 2-methyl substitution on the benzothiazole core enhances metabolic stability, addressing a critical barrier in oral bioavailability [1]. For research programs progressing toward animal efficacy models, 2-Methylbenzothiazole-6-acetic acid provides a more favorable pharmacokinetic starting point compared to 2-amino analogs (CAS 30132-15-1), which are susceptible to rapid metabolic conjugation . This differentiation supports procurement for lead candidates requiring adequate systemic exposure to demonstrate target engagement in vivo .

Application
Selection Property
Validation Focus
Inflammation pathway lead optimization
2‑Methyl vs 2‑amino activity differentiation
TNF‑α assay and cytokine modulation endpoints
Parallel library synthesis and scaffold decoration
Free carboxylic acid ready for direct coupling
Step‑count reduction and yield consistency vs ester
Cholinesterase inhibition SAR exploration
Benzothiazole‑acetic acid AChE scaffold
IC50 confirmation and selectivity profiling
In vivo exposure and ADME optimization
Metabolic stability attributed to 2‑methyl substitution
Systemic exposure and bioavailability assessment in rodent models
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